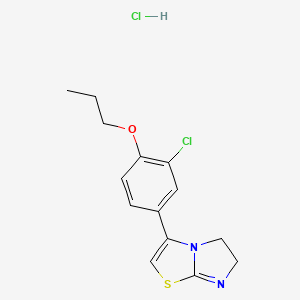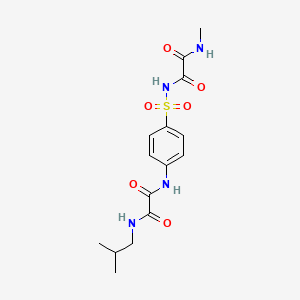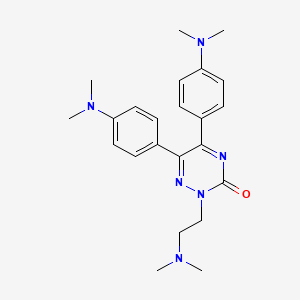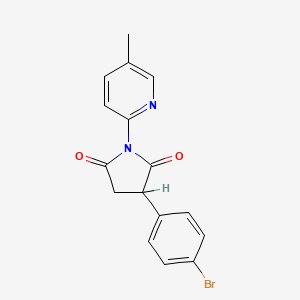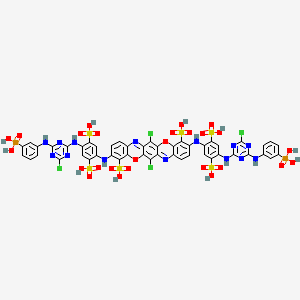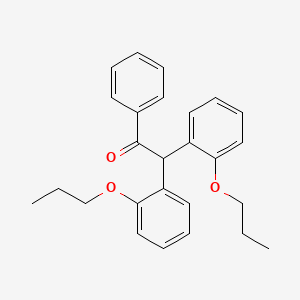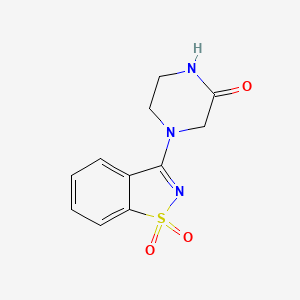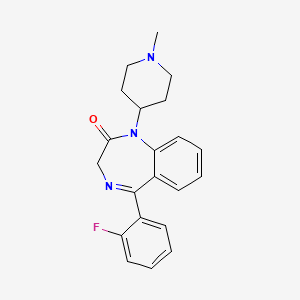
1,3-Dihydro-5-(2-fluorophenyl)-1-(1-methyl-4-piperidinyl)-2H-1,4-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydro-5-(2-fluorophenyl)-1-(1-methyl-4-piperidinyl)-2H-1,4-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are known for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. This particular compound features a fluorophenyl group and a piperidinyl moiety, which contribute to its unique chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzodiazepine core. One common approach is the condensation of 2-fluorobenzaldehyde with 1-methylpiperidin-4-amine under acidic conditions to form an intermediate imine. This intermediate is then cyclized with a suitable dihydrobenzodiazepine precursor to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with altered pharmacological properties.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It serves as a versatile intermediate in the synthesis of other benzodiazepine derivatives and related compounds.
Biology: It is used in studies involving GABA receptors, which are the primary molecular targets of benzodiazepines.
Medicine: It has potential therapeutic applications in the treatment of anxiety, insomnia, and epilepsy due to its anxiolytic and sedative properties.
Industry: It is utilized in the development of new pharmaceuticals and as a reference compound in analytical methods.
Mechanism of Action
This compound is compared with other benzodiazepines such as diazepam, alprazolam, and lorazepam. While all these compounds share the benzodiazepine core, the presence of the fluorophenyl group and the piperidinyl moiety in this compound provides unique pharmacokinetic and pharmacodynamic properties. These differences can result in variations in potency, duration of action, and side effect profiles.
Comparison with Similar Compounds
Diazepam
Alprazolam
Lorazepam
Clonazepam
Midazolam
Properties
CAS No. |
93592-73-5 |
|---|---|
Molecular Formula |
C21H22FN3O |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-1-(1-methylpiperidin-4-yl)-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C21H22FN3O/c1-24-12-10-15(11-13-24)25-19-9-5-3-7-17(19)21(23-14-20(25)26)16-6-2-4-8-18(16)22/h2-9,15H,10-14H2,1H3 |
InChI Key |
DBJUQQIMRVGVCC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2C(=O)CN=C(C3=CC=CC=C32)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-trifluoroethyl 3-[4-(2-hydroxyethyl)-2-methylpiperazin-1-yl]-2-methylpropanoate](/img/structure/B15188930.png)
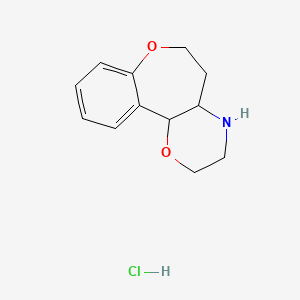
![[(3S,3aR,6S,6aS)-3-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15188947.png)
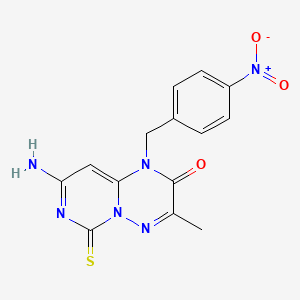
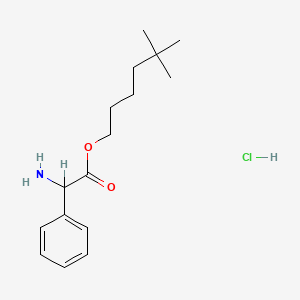
![3-oxo-N-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-2-oxaspiro[4.4]nonane-1-carboxamide](/img/structure/B15188960.png)
